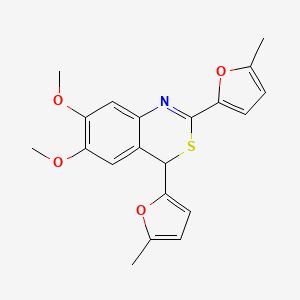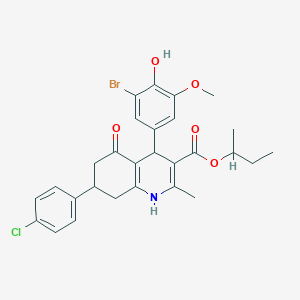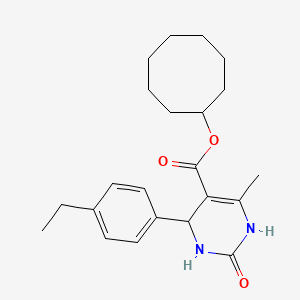
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine, also known as DMFBT, is a heterocyclic compound that has shown potential in scientific research. DMFBT belongs to the class of benzothiazines, which are known to possess diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine is not well understood. However, it has been suggested that 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine exerts its pharmacological effects by modulating various signaling pathways and enzymes in the body. For example, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer. Additionally, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine is also soluble in various solvents, which makes it easy to administer in animal models. However, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has some limitations for lab experiments. It has low bioavailability, which means that it may not be effective when administered orally. Additionally, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has not been extensively studied in humans, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for the study of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine. One potential direction is to investigate its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in the treatment of cancer. Additionally, it would be interesting to investigate the mechanism of action of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine in more detail, as this could provide insights into its pharmacological properties.
Métodos De Síntesis
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine can be synthesized using various methods. One of the most common methods is the reaction between 2-aminothiophenol and 5-methylfurfural in the presence of acetic acid and acetic anhydride. The reaction yields 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine as a yellow solid with a melting point of 183-185°C.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been extensively studied for its potential in scientific research. It has been found to possess various pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has also shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-11-5-7-15(24-11)19-13-9-17(22-3)18(23-4)10-14(13)21-20(26-19)16-8-6-12(2)25-16/h5-10,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYXZCKIFILAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=CC(=C(C=C3N=C(S2)C4=CC=C(O4)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)